molecular formula C19H21BrN2O3S B3460726 N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B3460726
M. Wt: 437.4 g/mol
InChI Key: JXMUSSRHSAVNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring . Benzenesulfonamides are often used in the development of various pharmaceuticals .

Mechanism of Action

BOPES is believed to work by inhibiting the activity of certain enzymes, specifically proteases. Proteases are enzymes that are involved in the breakdown of proteins and are important in many biological processes. By inhibiting protease activity, BOPES could potentially be useful in the treatment of diseases such as cancer, where the overactivity of certain proteases has been implicated in the progression of the disease.
Biochemical and Physiological Effects
Studies have shown that BOPES has biochemical and physiological effects on certain enzymes and proteins. In particular, it has been shown to inhibit the activity of proteases such as cathepsin B and L. This inhibition can lead to a decrease in the activity of these enzymes, which could be useful in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One advantage of using BOPES in lab experiments is its unique chemical structure and properties. This can make it a useful tool for studying the activity of certain enzymes and proteins. However, one limitation is that BOPES may not be suitable for all types of experiments, and further research is needed to determine its full potential in scientific research.

Future Directions

There are several future directions for the study of BOPES. One potential area of research is the development of new drugs based on the structure and properties of BOPES. Another area of research could be the study of the mechanism of action of BOPES and its effects on different types of enzymes and proteins. Additionally, further research is needed to determine the full potential of BOPES in scientific research and its potential use in the treatment of diseases.

Scientific Research Applications

BOPES has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a lead compound for the development of new drugs that target specific proteins or enzymes. BOPES has been shown to inhibit the activity of certain enzymes, which could be useful in the development of drugs for the treatment of various diseases.

properties

IUPAC Name

N-benzyl-4-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-17-8-10-18(11-9-17)26(24,25)22(14-16-6-2-1-3-7-16)15-19(23)21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUSSRHSAVNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

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